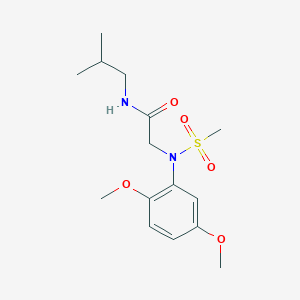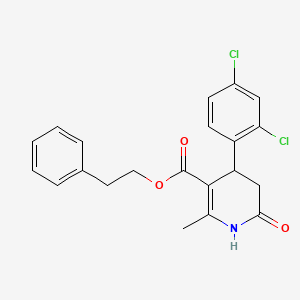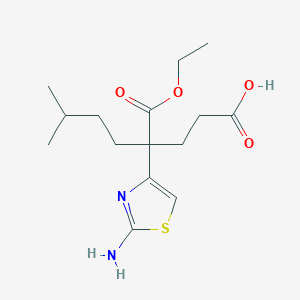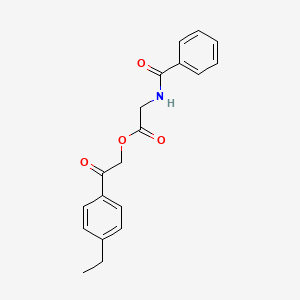![molecular formula C17H16ClNO6 B5218980 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5218980.png)
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde, also known as CNPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CNPPB is a potent blocker of the volume-regulated anion channel (VRAC), which plays a crucial role in cellular homeostasis and has been implicated in various physiological and pathological processes. In
作用機序
The mechanism of action of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde involves its binding to the VRAC channel pore, which prevents the flow of anions through the channel. This inhibition leads to the accumulation of intracellular chloride and a decrease in cell volume. The reduction in cell volume can trigger various cellular responses, including the activation of signaling pathways and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde are primarily related to its inhibition of VRAC activity. In cancer cells, 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been used to study the role of VRAC in synaptic transmission and neuronal excitability. In immune cells, 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been used to investigate the role of VRAC in T-cell activation and cytokine secretion.
実験室実験の利点と制限
One of the main advantages of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde for lab experiments is its potent and selective inhibition of VRAC activity. This specificity allows researchers to study the role of VRAC in various cellular processes without affecting other ion channels. However, 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the concentration and duration of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde exposure to minimize these effects.
将来の方向性
There are several future directions for research involving 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is the development of more potent and selective VRAC inhibitors. These inhibitors could be used to study the role of VRAC in various cellular processes and to develop potential therapeutic strategies for diseases associated with VRAC dysfunction. Another area of interest is the investigation of the role of VRAC in cancer metastasis. Recent studies have suggested that VRAC plays a critical role in cancer cell migration and invasion, and VRAC inhibitors such as 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde could be used to develop new therapies for metastatic cancer.
合成法
The synthesis of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde involves several steps, starting with the reaction of 3-methoxybenzaldehyde with 3-chloro-1,2-propanediol to form 4-[3-(3-methoxybenzaldehyde)propoxy] -3-chloro-1,2-propanediol. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-chloro-1,2-propanediol. Finally, the chloro group is replaced with an aldehyde group using sodium borohydride and acetic acid to produce 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde.
科学的研究の応用
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been used extensively in scientific research as a VRAC blocker. VRAC is a ubiquitously expressed channel that plays a critical role in the regulation of cell volume, cell proliferation, and apoptosis. VRAC has been implicated in various physiological and pathological processes, including cancer, inflammation, and ischemia. 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been shown to inhibit VRAC activity in a variety of cell types, including cancer cells, neurons, and immune cells. This inhibition has been used to study the role of VRAC in various cellular processes and to develop potential therapeutic strategies for diseases associated with VRAC dysfunction.
特性
IUPAC Name |
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO6/c1-23-17-9-12(11-20)3-5-16(17)25-8-2-7-24-15-6-4-13(19(21)22)10-14(15)18/h3-6,9-11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMODADNEIDKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6441777 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7-methoxy-1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5218899.png)
![3-(2-fluorophenyl)-5-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5218906.png)

![5-{5-[3-(4-fluorophenyl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218928.png)


![6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5218936.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B5218945.png)

![4-tert-butyl-N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5218964.png)


![N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5218992.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoate](/img/structure/B5219002.png)